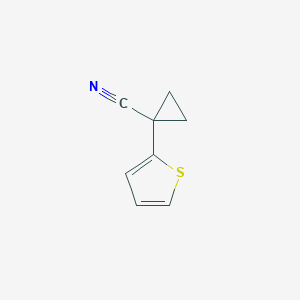
1-(Thiophen-2-yl)cyclopropanecarbonitrile
描述
Synthesis Analysis
The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile and its derivatives often involves reactions with water and lithium hydroxide at 100℃ . Another method involves using sodium hydroxide in ethanol . A 5° C. solution of 1-thiophen-2-ylcyclopropanecarbonitrile in ethanol was treated with 6 N sodium hydroxide and stirred at 0° C. for 5 minutes. The reaction mixture was then heated at reflux for 4 hours, the mixture was cooled and the ethanol was removed in vacuo .科学研究应用
Electrochemical and Spectroelectrochemical Properties
1-(Thiophen-2-yl)cyclopropanecarbonitrile derivatives have been synthesized and utilized in the study of electrochromic properties. For instance, the electrochemical, spectroelectrochemical, and morphological properties of homopolymers and copolymers synthesized using these derivatives have been investigated. These studies have shown that such polymers can exhibit distinct electrochromic properties, indicating their potential applications in electronic display technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Polymer Synthesis and Conductivity
This compound has been used in the synthesis of new polymers, such as the polymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, which was synthesized through oxidative polycondensation. The electrical conductivities of these synthesized polymers have been measured, demonstrating their potential utility in conductive materials research (Kaya & Aydın, 2012).
Phase Equilibria Studies
Research has also explored the phase equilibria of systems involving cyclopropanecarbonitrile. These studies contribute valuable data for understanding the thermodynamic properties of such systems, which is crucial for designing processes in chemical engineering (Giles & Wilson, 2006).
Crystal Structure and Biological Evaluation
1-(Thiophen-2-yl)cyclopropanecarbonitrile derivatives have been characterized for their crystal structures and evaluated for potential biological activities. For example, studies have been conducted on heterocyclic amide derivatives synthesized using these compounds, assessing their antioxidant and antimicrobial properties (Cakmak et al., 2022).
Optical and Chiroptical Properties
The compound has been instrumental in the study of chiroptical properties of certain polymers. Investigations into how solvents affect the chiroptical properties of optically active polymers utilizing thiophene derivatives have yielded insights valuable for materials science and nanotechnology (Goto, Yashima, & Okamoto, 2000).
属性
IUPAC Name |
1-thiophen-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAGSPFIYMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)cyclopropanecarbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
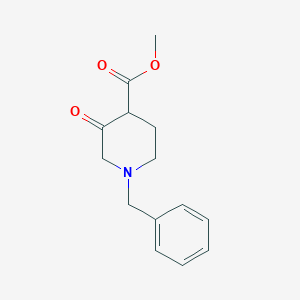

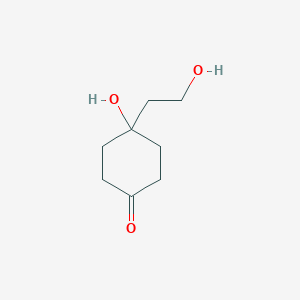
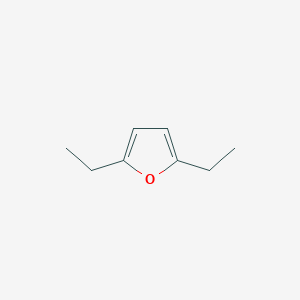
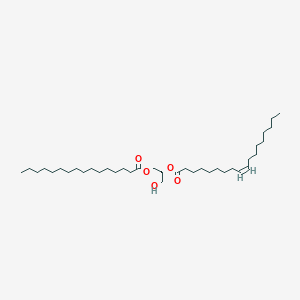
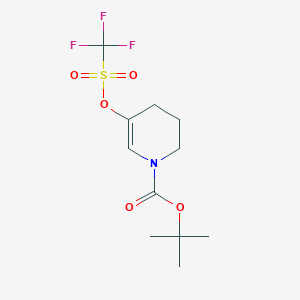
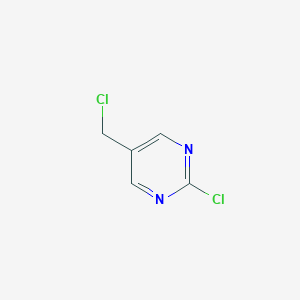
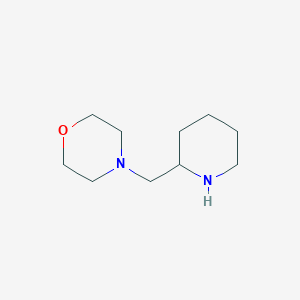

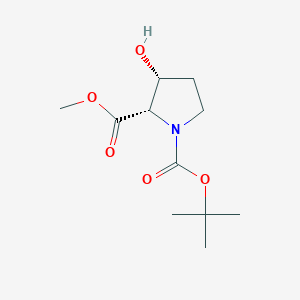
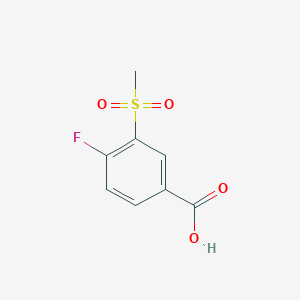
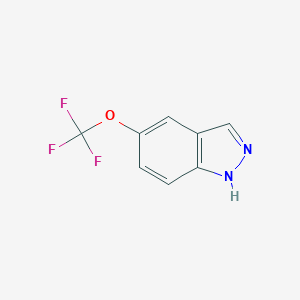
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)